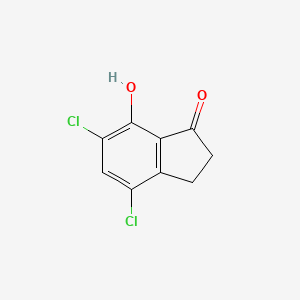![molecular formula C13H17N3O B5848174 3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that has gained significant attention in scientific research. It is commonly referred to as DPTT and has been synthesized through various methods. The compound has shown promising results in the field of medicinal chemistry due to its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of DPTT is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as human neutrophil elastase, tyrosinase, and xanthine oxidase. DPTT has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
DPTT has been reported to exhibit a diverse range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. DPTT has also been reported to possess antimicrobial and antifungal properties. Moreover, DPTT has been shown to inhibit the activity of human neutrophil elastase, which is involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
DPTT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DPTT has also shown promising results in various biological assays. However, DPTT has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous biological assays. Moreover, DPTT has not been extensively studied in vivo, which can limit its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the research of DPTT. One of the potential areas of research is the development of DPTT as a potent inhibitor of human neutrophil elastase, which is involved in the inflammatory response. Moreover, DPTT can be further studied for its anticancer, antimicrobial, and antifungal properties. The potential of DPTT as a therapeutic agent for the treatment of tuberculosis can also be explored. Furthermore, the development of DPTT analogs with improved solubility and bioavailability can be an area of research.
Conclusion
DPTT is a heterocyclic compound that has shown promising results in various biological assays. It has been reported to possess anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic properties. DPTT has also shown potential as a potent inhibitor of human neutrophil elastase. However, further research is needed to fully understand the mechanism of action and potential clinical applications of DPTT.
Synthesemethoden
DPTT can be synthesized through various methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-1,2,3,6-tetrahydropyridine-2,4-dione with hydrazine hydrate in the presence of acetic acid. The reaction yields DPTT as a white crystalline solid with a melting point of 219-221 °C.
Wissenschaftliche Forschungsanwendungen
DPTT has been extensively studied for its biological activities. It has been reported to possess anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic properties. DPTT has also shown potential as a potent inhibitor of human neutrophil elastase, which is a key enzyme involved in the inflammatory response. Moreover, DPTT has been reported to exhibit antitubercular activity against Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2)15-10-6-9-14(15)12(17)16(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAJKXUNCVAMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2CCCN2C(=O)N1C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)


![1-(4-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5848134.png)
![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)




